Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl ester group, a bromopyrimidine moiety, and an oxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Bromopyrimidine Moiety: The bromopyrimidine group is introduced via nucleophilic substitution reactions, where a suitable bromopyrimidine derivative reacts with the piperidine intermediate.
Attachment of the Oxymethyl Linkage: The oxymethyl group is attached through etherification reactions, often using alkyl halides and base catalysts.
Formation of the Tert-butyl Ester: The final step involves esterification, where the carboxylic acid group of the piperidine derivative reacts with tert-butyl alcohol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, while the piperidine ring and tert-butyl ester group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyrimidine moiety allows for versatile chemical modifications, while the piperidine ring and tert-butyl ester group provide structural stability and influence the compound’s reactivity and binding characteristics.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3/c1-15(2,3)22-14(20)19-6-4-5-11(9-19)10-21-13-17-7-12(16)8-18-13/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPGIPULOIWJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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